molecular formula C14H15NO2S B052105 Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate CAS No. 255713-71-4

Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate

Cat. No.: B052105
CAS No.: 255713-71-4
M. Wt: 261.34 g/mol
InChI Key: RLFQMSHKFIHAAE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is a high-purity chemical intermediate of significant interest in medicinal chemistry and materials science research. This compound features a multifunctional thiophene core, strategically substituted with an electron-donating amino group and a meta-substituted toluene moiety, making it a versatile scaffold for the synthesis of more complex heterocyclic systems. Its primary research application lies in serving as a key precursor for the construction of novel pharmacologically active molecules, particularly in the development of kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics where the aminothiophene carboxylate structure is a privileged scaffold. The mechanism of action for derivatives stemming from this intermediate often involves targeted protein interaction, potentially modulating enzymatic activity or signal transduction pathways. Furthermore, its rigid, planar structure and conjugated system make it a candidate for exploration in organic electronic materials, such as organic semiconductors and non-linear optical (NLO) materials. Supplied to exacting standards, this compound is an essential tool for researchers engaged in lead compound optimization, structure-activity relationship (SAR) studies, and the development of innovative functional materials.

Properties

IUPAC Name

ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-6-4-5-9(2)7-10/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFQMSHKFIHAAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC(=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing aminothiophenes. The Gewald reaction involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium ethoxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate has been noted for its diverse biological activities, including:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its mechanism involves disrupting microbial cell function, which is crucial in combating resistant strains of bacteria.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby modulating the immune response.
  • Anticancer Potential : this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis (programmed cell death) in cancer cells, particularly through the modulation of signaling pathways associated with cell survival and proliferation.

Medicinal Chemistry Applications

In the field of medicinal chemistry, this compound serves as a scaffold for synthesizing novel derivatives with enhanced biological activities. The thiophene ring structure is particularly valuable due to its ability to participate in various chemical reactions, leading to the development of:

  • Analogues with Improved Efficacy : By modifying the ethyl ester or amino group, researchers can create analogues that may exhibit better potency or selectivity against specific biological targets.
  • Drug Development : The compound's favorable pharmacological profile positions it as a lead compound for drug development initiatives targeting infectious diseases and cancer therapies.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth against multiple strains.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in vitro and in vivo models.
Study CAnticancer MechanismInduced apoptosis in cancer cell lines through mitochondrial pathway activation.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with variations in substituents at the 4-position exhibit distinct physicochemical properties and biological activities. Below is a detailed comparison:

Key Observations:

Substituent Effects on Reactivity :

  • Halogenated aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) reduce reaction yields compared to alkyl substituents (e.g., methyl), likely due to steric hindrance and electron-withdrawing effects .
  • The trifluoromethyl variant requires specialized conditions, reflecting the challenge of introducing strong electron-withdrawing groups .

Biological Activity :

  • PD-L1 Inhibition : 4-Fluorophenyl and 4-bromophenyl derivatives show moderate activity as PD-L1 inhibitors, with IC₅₀ values in the micromolar range .
  • Antimicrobial Activity : The methyl-substituted derivative exhibits broad-spectrum antimicrobial activity, attributed to enhanced membrane permeability .
  • Protein Kinase Modulation : The 4-chlorophenyl analog (CAS 65234-09-5) is implicated in protein kinase C zeta type inhibition .

Critical Insights:

  • Lipophilicity : Chlorophenyl and trifluoromethyl groups increase LogP, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Aryl-substituted derivatives exhibit higher decomposition temperatures than alkyl-substituted analogs due to aromatic stacking interactions .

Biological Activity

Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits potential as an antimicrobial, anti-inflammatory, and anticancer agent. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H13N1O2S1
  • Molecular Weight : Approximately 249.31 g/mol
  • Key Functional Groups : Amino group, ethyl carboxylate, and a thiophene ring.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

  • Mechanism : The compound's activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.
  • Case Studies :
    • A study demonstrated that derivatives of thiophene compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL depending on the specific derivative used.

2. Anticancer Activity

This compound has been investigated for its potential as an anticancer agent.

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of Bcl-2 proteins.
  • Research Findings :
    • In vitro studies showed that this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values reported between 10 to 20 µM .
CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-715Apoptosis induction
This compoundA54918Caspase pathway activation

3. Anti-inflammatory Activity

The compound also shows promise in anti-inflammatory applications.

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : In animal models, treatment with this compound led to a significant reduction in paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several biochemical interactions:

  • Protein Binding : The compound interacts with various proteins involved in cellular signaling pathways.
  • Enzyme Inhibition : It may inhibit key enzymes that are critical for microbial survival and cancer cell proliferation.
  • Cellular Effects : By altering gene expression profiles, the compound affects cellular metabolism and growth.

Summary of Research Findings

Research has consistently highlighted the multifaceted biological activities of this compound. Its potential as a therapeutic agent is supported by:

  • Diverse Pharmacological Properties : Including antimicrobial, anticancer, and anti-inflammatory effects.
  • Promising In Vitro Results : Demonstrating efficacy against various pathogens and cancer cell lines.

Q & A

Q. Q1: What are the standard synthetic routes for Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via the Gewald reaction or modified Knoevenagel condensation. For example, cyanoacetylation of ethyl 2-amino-thiophene precursors with substituted benzaldehydes in the presence of piperidine and acetic acid as catalysts (toluene, 5–6 hours) yields derivatives with 72–94% efficiency . Optimization involves adjusting solvent polarity, catalyst concentration, and reaction temperature. Recrystallization in ethanol or methanol improves purity .

Q. Q2: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy: Confirms the presence of amino (N–H stretch, ~3300 cm⁻¹) and ester (C=O stretch, ~1700 cm⁻¹) groups.
  • ¹H/¹³C NMR: Key signals include the ester ethyl group (δ 1.3–1.4 ppm for CH₃, δ 4.2–4.3 ppm for CH₂) and aromatic protons (δ 6.8–7.5 ppm) .
  • Mass Spectrometry: Molecular ion peaks ([M+H]⁺) align with the calculated molecular weight (e.g., 291.36 g/mol for similar derivatives) .

Intermediate-Level Research Questions

Q. Q3: How can researchers resolve discrepancies between theoretical and observed NMR data for this compound?

Methodological Answer: Discrepancies often arise from tautomerism or hydrogen bonding. For example, intramolecular H-bonding between the amino group and thiophene sulfur (N–H···S) can shift NMR signals. Use deuterated solvents (DMSO-d₆) to stabilize tautomers and 2D NMR (COSY, HSQC) to assign overlapping peaks .

Q. Q4: What crystallographic challenges arise during structural determination, and how can SHELX software address them?

Methodological Answer: Challenges include low crystal quality or twinning. SHELXD (for structure solution) and SHELXL (for refinement) are robust for small-molecule crystallography. Hydrogen-bonding networks (e.g., C24(12) chains) can be modeled using SHELXPRO for intermolecular interactions .

Advanced Research Scenarios

Q. Q5: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina with the compound’s 3D structure (optimized via DFT calculations) against target proteins (e.g., cyclooxygenase-2).
  • MD Simulations: Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 100 ns) using GROMACS .

Q. Q6: What strategies mitigate regioselectivity issues during electrophilic substitution on the thiophene ring?

Methodological Answer: The electron-rich 4- and 5-positions of the thiophene ring are prone to substitution. Use directing groups (e.g., –NH₂ at position 2) or Lewis acids (e.g., AlCl₃) to control regioselectivity. Computational Fukui indices can predict reactive sites .

Data Contradiction and Reproducibility

Q. Q7: How should researchers address conflicting reports on the compound’s melting point or solubility?

Methodological Answer: Variations arise from impurities or polymorphic forms. Standardize purification (e.g., column chromatography followed by recrystallization) and characterize polymorphs via PXRD or DSC. Report solvent systems (e.g., ethanol vs. acetonitrile) for reproducibility .

Q. Q8: What experimental controls are essential when evaluating the compound’s antioxidant or anti-inflammatory activity?

Methodological Answer:

  • Positive Controls: Use ascorbic acid (antioxidant) or indomethacin (anti-inflammatory) in DPPH/ABTS or COX-2 inhibition assays.
  • Dose-Response Curves: Ensure linearity (R² > 0.95) across 10–100 µM ranges. Validate via triplicate measurements .

Safety and Handling

Q. Q9: What safety protocols are critical when handling intermediates like phenyl isothiocyanate during synthesis?

Methodological Answer:

  • Ventilation: Use fume hoods to limit exposure to volatile intermediates (OSHA PEL: 0.1 ppm).
  • PPE: Nitrile gloves, chemical goggles, and NIOSH-approved respirators.
  • Spill Management: Absorb with vermiculite and neutralize with 10% NaOH .

Advanced Method Design

Q. Q10: How can multi-step syntheses be designed to produce structurally diverse derivatives (e.g., amides or hydrazones) for SAR studies?

Methodological Answer:

  • Step 1: Synthesize the core thiophene via Gewald reaction.
  • Step 2: Introduce substituents via nucleophilic acyl substitution (e.g., with hydrazonoyl chlorides) .
  • Step 3: Purify via flash chromatography (hexane:EtOAc, 3:1) and validate purity via HPLC (>98%) .

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